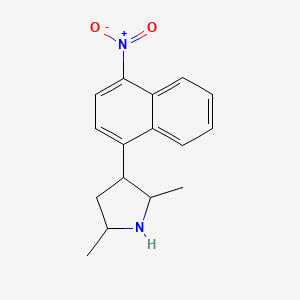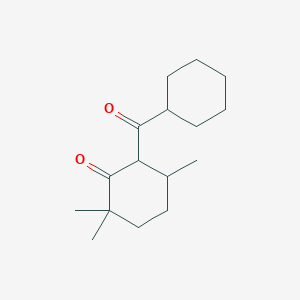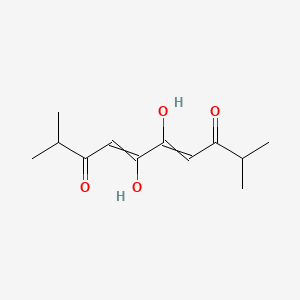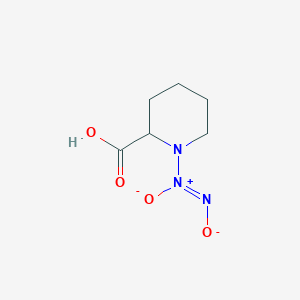
5-(3-Fluoropropyl)-2-hydroxy-3-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Fluoropropyl)-2-hydroxy-3-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a fluoropropyl group, a hydroxyl group, and a methoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoropropyl)-2-hydroxy-3-methoxybenzoic acid typically involves the introduction of the fluoropropyl group to the benzoic acid core. One common method involves the reaction of 3-fluoropropyl bromide with 2-hydroxy-3-methoxybenzoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Fluoropropyl)-2-hydroxy-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluoropropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-(3-Fluoropropyl)-2-hydroxy-3-methoxybenzaldehyde.
Reduction: Formation of 5-(3-Fluoropropyl)-2-hydroxy-3-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(3-Fluoropropyl)-2-hydroxy-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(3-Fluoropropyl)-2-hydroxy-3-methoxybenzoic acid involves its interaction with specific molecular targets. The fluoropropyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(3-Fluoropropyl)-2-hydroxy-3-methoxybenzaldehyde
- 5-(3-Fluoropropyl)-2-hydroxy-3-methoxybenzyl alcohol
- 5-(3-Fluoropropyl)-2-hydroxy-3-methoxybenzonitrile
Uniqueness
5-(3-Fluoropropyl)-2-hydroxy-3-methoxybenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluoropropyl group enhances its stability and lipophilicity, while the hydroxyl and methoxy groups provide sites for further chemical modifications and interactions.
Propiedades
Número CAS |
669089-90-1 |
|---|---|
Fórmula molecular |
C11H13FO4 |
Peso molecular |
228.22 g/mol |
Nombre IUPAC |
5-(3-fluoropropyl)-2-hydroxy-3-methoxybenzoic acid |
InChI |
InChI=1S/C11H13FO4/c1-16-9-6-7(3-2-4-12)5-8(10(9)13)11(14)15/h5-6,13H,2-4H2,1H3,(H,14,15) |
Clave InChI |
UMYJKJMVIVDFNL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1O)C(=O)O)CCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Boranediamine, N,N,N',N'-tetraethyl-1-[(1-phenylethenyl)oxy]-](/img/structure/B12530018.png)

![4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12530039.png)
![2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B12530042.png)


![(L-Phenylalanine, ((c) paragraph signS)-(c) paragraph sign-[(2-chloroacetyl)amino]benzenebutanoyl-L-leucyl-, methyl ester)](/img/structure/B12530062.png)
![7-Bromo-3-[(3,4-dichlorophenyl)methyl]quinazolin-4(3H)-one](/img/structure/B12530063.png)


![N-(5-Bromopyridin-2-yl)-N'-[(2-ethoxy-6-fluorophenyl)methyl]thiourea](/img/structure/B12530089.png)
![2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12530090.png)

